

Preclinical Pharmacodynamics of HMPL-689 (Amdizalisib): A Technical Overview

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Compound of Interest		
Compound Name:	HMPL-689	
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Introduction

HMPL-689, also known as Amdizalisib, is a novel, orally administered, highly potent, and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1] [2][3] The PI3K δ signaling pathway is a crucial component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[4][5] Aberrant activation of this pathway promotes the survival and proliferation of malignant B-cells.[3][4] By selectively targeting PI3K δ , **HMPL-689** aims to provide a therapeutic benefit in treating various B-cell lymphomas with a potentially improved safety profile by minimizing off-target effects.[1] [4] This document provides a comprehensive overview of the preclinical pharmacodynamics of **HMPL-689**, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used in its evaluation.

Mechanism of Action: PI3Kδ Signaling Pathway Inhibition

The PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a central role in B-cell development, differentiation, activation, and survival.[1][4] It acts as a key signaling molecule downstream of the B-cell receptor (BCR).[4][5] Upon BCR activation, PI3K δ is recruited to the cell membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4]

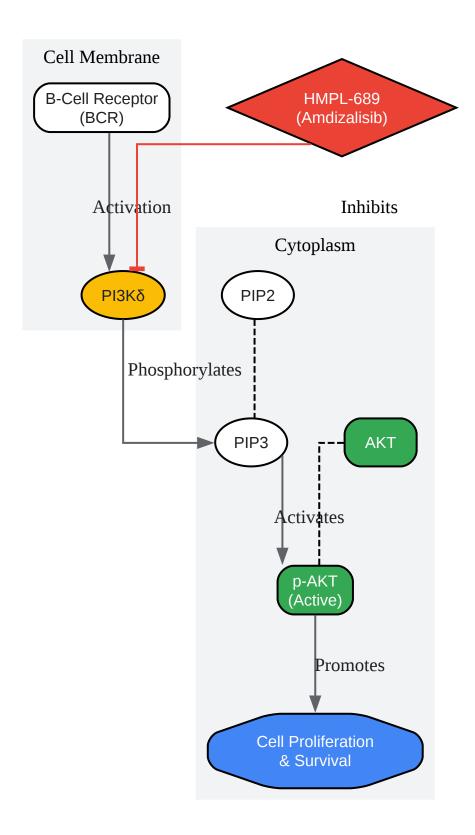






PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase AKT, which promotes cell survival, proliferation, and growth. **HMPL-689** exerts its therapeutic effect by selectively inhibiting PI3K δ , thereby blocking the production of PIP3 and preventing the activation of the downstream AKT signaling cascade. This leads to decreased proliferation and induced cell death in malignant B-cells that rely on this pathway.[4]

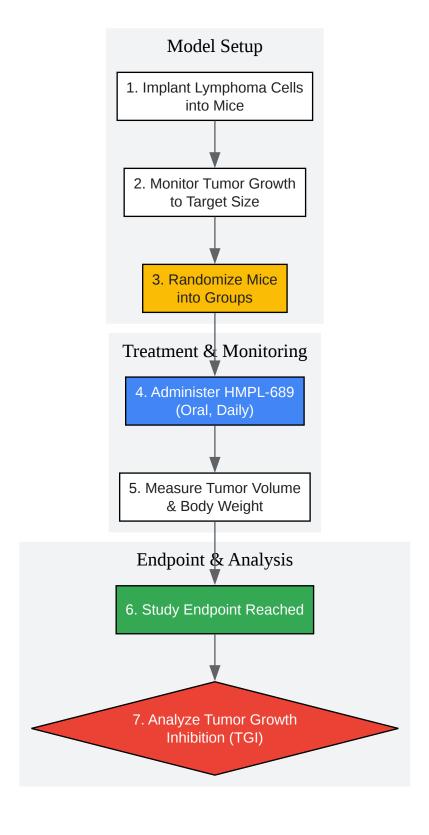




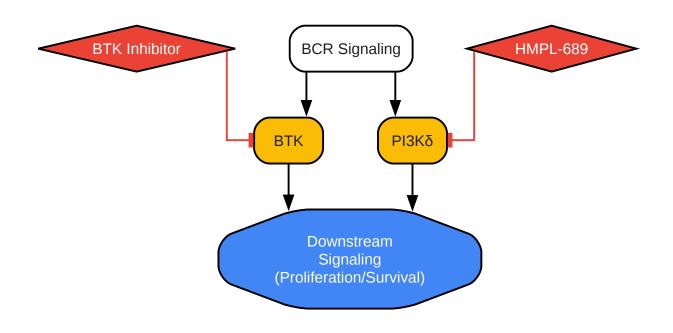












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